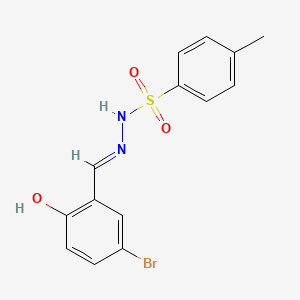![molecular formula C18H10BrNO2 B6126290 2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6126290.png)
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as BBIQ and has been found to have interesting properties that make it useful for a variety of research purposes. In
作用機序
The mechanism of action of BBIQ is not well understood. However, it is believed that BBIQ may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. In addition, BBIQ may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBIQ has been found to have several biochemical and physiological effects. In vitro studies have shown that BBIQ can inhibit the growth of cancer cells and induce apoptosis. In addition, BBIQ has also been found to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in inflammation.
実験室実験の利点と制限
One of the advantages of using BBIQ in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, BBIQ has been found to have low toxicity in vitro, which makes it a good candidate for further research. However, one of the limitations of using BBIQ in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments that can fully explore its potential applications.
将来の方向性
There are several future directions for research on BBIQ. One area of research is in the development of BBIQ-based fluorescent probes for imaging cellular structures. Another area of research is in the development of BBIQ-based anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action of BBIQ and to explore its potential applications in other areas of research, such as inflammation and neurodegenerative diseases.
合成法
The synthesis of BBIQ is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-bromobenzaldehyde with 2-nitrobenzylamine to form the intermediate 2-(4-bromophenyl)-1-nitrobenzene. This intermediate is then reduced to 2-(4-bromophenyl)-1-aminobenzene using hydrogen gas and a palladium catalyst. The final step involves the reaction of 2-(4-bromophenyl)-1-aminobenzene with phthalic anhydride to form BBIQ.
科学的研究の応用
BBIQ has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BBIQ has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, BBIQ has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
特性
IUPAC Name |
2-(4-bromophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOACMWREWMODMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B6126275.png)
![4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6126276.png)
![1-(1-azepanyl)-3-{2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6126277.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6126284.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6126292.png)
